N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide
Description
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is a complex organic compound characterized by the presence of bromine, dimethylamino, pyridine, and formamide functional groups
Properties
CAS No. |
333725-85-2 |
|---|---|
Molecular Formula |
C22H22Br2N4O |
Molecular Weight |
518.2 g/mol |
IUPAC Name |
N-[4-bromo-2-[[5-bromo-2-(dimethylamino)phenyl]-(pyridin-2-ylamino)methyl]phenyl]-N-methylformamide |
InChI |
InChI=1S/C22H22Br2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26) |
InChI Key |
ODABBZGHBHTOMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(C2=C(C=CC(=C2)Br)N(C)C=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it useful in biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: This compound shares the bromine functional group and is used in similar synthetic applications.
5-Bromo-2-(dimethylamino)pyrimidine: This compound also contains bromine and dimethylamino groups, making it structurally similar.
Uniqueness
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is unique due to its combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields.
Biological Activity
N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide, also known by its CAS number 333725-85-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological targets, and therapeutic potential based on diverse research findings.
- Molecular Formula : C22H22Br2N4O
- Molecular Weight : 518.251 g/mol
- Chemical Structure : The compound features a complex structure with multiple functional groups, including bromo, dimethylamino, and pyridine moieties, which are significant for its biological activity.
Biological Activity
The biological activity of this compound is primarily associated with its role as an inhibitor of various enzymes and receptors involved in cancer proliferation and other diseases.
1. Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary mechanisms through which compounds similar to this compound exert their effects is through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapies. Inhibiting DHFR can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate required for nucleotide synthesis .
2. Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)
Recent studies have shown that derivatives related to this compound can inhibit FGFR1, a receptor implicated in various cancers, particularly non-small cell lung cancer (NSCLC). For instance, a study demonstrated that a related compound effectively inhibited FGFR1 in multiple NSCLC cell lines, suggesting that similar mechanisms may be at play for this compound .
3. Induction of Apoptosis
The compound has also been linked to inducing apoptosis in cancer cells. This process involves the activation of intrinsic pathways leading to programmed cell death, which is critical in cancer treatment strategies. The ability to arrest the cell cycle at specific phases further supports its potential as an anti-cancer agent .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
